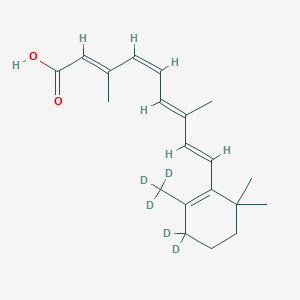

11-cis-Retinoic Acid-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+/i3D3,10D2 |

InChI Key |

SHGAZHPCJJPHSC-VGVMDEDOSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Role of 11-cis-Retinoids in the Visual Cycle

Clarification on Retinoid Terminology in the Visual Cycle

A technical examination of the visual cycle necessitates precise terminology regarding the various isomers of vitamin A. The primary retinoid directly involved in the phototransduction cascade is 11-cis-retinal (B22103) (an aldehyde). Its immediate precursor in the regeneration pathway is 11-cis-retinol (B117599) (an alcohol). Retinoic acid , a carboxylic acid derivative of retinol (B82714), is a potent signaling molecule that regulates gene expression through nuclear receptors. While all-trans-retinoic acid is crucial for ocular development and cellular differentiation, there is no significant scientific evidence to date establishing a direct biological role for 11-cis-retinoic acid within the chromophore regeneration pathways of the visual cycle. This guide will, therefore, focus on the established roles of 11-cis-retinal and its precursor, 11-cis-retinol, which are central to vision.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The vertebrate visual cycle is a complex, multi-step enzymatic process essential for regenerating the light-sensitive chromophore, 11-cis-retinal, which is required for sustained rod and cone photoreceptor function. This process involves the interplay between photoreceptor cells and adjacent cell layers, primarily the retinal pigment epithelium (RPE) and, in the case of cones, Müller glial cells. The cycle begins after a photon of light isomerizes the 11-cis-retinal bound to an opsin protein into all-trans-retinal (B13868), triggering the phototransduction cascade. The regeneration of 11-cis-retinal from this all-trans photoproduct is paramount for vision. This guide details the molecular pathways, key enzymatic players, and cellular locations involved in the canonical (rod) and the cone-specific visual cycles, with a focus on the critical intermediate, 11-cis-retinol, and the final chromophore, 11-cis-retinal.

The Canonical Visual Cycle (Rod-Dominant)

The canonical visual cycle, primarily supporting rod photoreceptors, is a well-established pathway occurring between the rod outer segments (ROS) and the RPE.[1][2]

Pathway Description:

-

Photoisomerization: In the ROS, absorption of a photon causes the isomerization of 11-cis-retinal to all-trans-retinal, leading to the activation of rhodopsin.[3]

-

Reduction: All-trans-retinal is released from the opsin and is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs), primarily RDH8, using NADPH as a cofactor.[4]

-

Transport to RPE: All-trans-retinol is transported from the ROS to the RPE, a process thought to be facilitated by interphotoreceptor retinoid-binding protein (IRBP).[5]

-

Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as the substrate for the subsequent isomerization step and as a storage form of vitamin A.[6]

-

Isomerization-Hydrolysis: The key, rate-limiting step is catalyzed by the RPE-specific 65 kDa protein (RPE65), an isomerohydrolase that converts all-trans-retinyl esters into 11-cis-retinol.[6][7]

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (11-cis-RDHs), such as RDH5 and RDH11, using NAD+ as a cofactor.[4][6]

-

Transport to ROS: The newly synthesized 11-cis-retinal is transported back to the ROS, again facilitated by IRBP, where it combines with opsin to regenerate rhodopsin, completing the cycle.[5]

The Cone-Specific Visual Cycle (Retina Visual Cycle)

Cones, which mediate daytime vision, require a much more rapid supply of 11-cis-retinal than can be provided by the canonical RPE-based cycle.[3] A secondary, faster pathway exists within the retina itself, involving Müller glial cells.[8]

Pathway Description:

-

Reduction in Cones: Following photoisomerization, all-trans-retinal is reduced to all-trans-retinol within the cone outer segment (COS).

-

Transport to Müller Cells: All-trans-retinol is transported to adjacent Müller cells.

-

Isomerization in Müller Cells: In Müller cells, an unidentified isomerase converts all-trans-retinol directly to 11-cis-retinol.[3][8] Cellular retinaldehyde-binding protein (CRALBP), present in Müller cells, binds the 11-cis-retinoid product, which may help drive the reaction.[9]

-

Transport to Cones: 11-cis-retinol is then shuttled back to the cone photoreceptor, likely to the inner segment.[8] IRBP is thought to be the carrier for this step, protecting the unstable 11-cis-retinol.[8]

-

Oxidation in Cones: Crucially, cones possess the enzymatic machinery to oxidize 11-cis-retinol to 11-cis-retinal, a step that does not occur in rods.[3][10] This final oxidation is believed to happen in the cone outer segment, ready for immediate combination with cone opsin.[3]

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and binding proteins of the visual cycle. Data can vary based on species and experimental conditions.

Table 1: Michaelis-Menten Constants (Km) of Key Visual Cycle Enzymes

| Enzyme | Substrate | Km (µM) | Species | Reference |

|---|---|---|---|---|

| RDH8 (in ROS) | all-trans-retinal | ~10-15 | Bovine | (Palczewski, 2012) |

| LRAT (in RPE) | all-trans-retinol | ~1-5 | Bovine | (Saari, 2012) |

| RPE65 (in RPE) | all-trans-retinyl ester | ~5-12 | Bovine | (Redmond et al., 2005) |

| RDH5 (in RPE) | 11-cis-retinol | ~1-3 | Human | (Haeseleer et al., 1998) |

Table 2: Binding Affinities of Retinoid-Binding Proteins

| Protein | Ligand | Dissociation Constant (Kd) | Comments | Reference |

|---|---|---|---|---|

| IRBP | 11-cis-retinal | ~0.1-1 µM | Binds multiple retinoids | (Adler & Martin, 1982) |

| IRBP | 11-cis-retinol | ~0.1-1 µM | Protects from isomerization | [8] |

| CRALBP | 11-cis-retinal | ~0.1-0.4 µM | High specificity for cis-isomers | (Saari et al., 1994) |

| CRALBP | 11-cis-retinol | ~0.1-0.5 µM | Present in RPE and Müller cells | (Saari et al., 1994) |

Experimental Protocols

Protocol: In Vitro Retinoid Isomerase Assay

This protocol is a generalized method for measuring the activity of RPE65 by quantifying the conversion of all-trans-retinyl esters to 11-cis-retinol.

Objective: To determine the isomerohydrolase activity in RPE microsomes.

Materials:

-

Bovine or porcine eyes

-

RPE microsome isolation buffer (e.g., 10 mM MOPS, pH 7.4, 250 mM sucrose, protease inhibitors)

-

Substrate: all-trans-retinyl palmitate complexed with bovine serum albumin (BSA)

-

Reaction buffer (e.g., 10 mM MOPS, pH 7.4)

-

Hexane (B92381) and Ethanol for extraction

-

HPLC system with a normal-phase column (e.g., silica)

-

Mobile phase (e.g., hexane with a small percentage of ethyl acetate (B1210297) or isopropanol)

Methodology:

-

RPE Microsome Preparation: a. Dissect fresh eyes to isolate the RPE cell layer. b. Homogenize the RPE cells in ice-cold isolation buffer. c. Perform differential centrifugation: centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. d. Resuspend the microsomal pellet in reaction buffer and determine protein concentration (e.g., via Bradford assay).

-

Enzymatic Reaction: a. Prepare the reaction mixture in a glass tube: add RPE microsomes (e.g., 50-100 µg protein) to the reaction buffer. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the all-trans-retinyl palmitate substrate to a final concentration of ~10-20 µM. d. Incubate at 37°C in the dark for a specified time (e.g., 30-60 minutes).

-

Retinoid Extraction: a. Stop the reaction by adding an equal volume of ethanol. b. Extract the retinoids by adding 2-3 volumes of hexane and vortexing vigorously. c. Centrifuge to separate the phases and collect the upper hexane layer. d. Repeat the extraction and pool the hexane layers. e. Evaporate the hexane to dryness under a stream of nitrogen.

-

HPLC Analysis: a. Resuspend the dried retinoid extract in a small, known volume of mobile phase. b. Inject the sample onto the HPLC system. c. Elute isocratically and monitor the absorbance at ~325 nm. d. Identify and quantify the 11-cis-retinol peak based on the retention time and peak area of an authentic standard. e. Calculate enzyme activity as pmol of 11-cis-retinol formed per mg of protein per minute.

Conclusion and Future Directions

The regeneration of 11-cis-retinal via the visual cycle is a cornerstone of vertebrate vision. While the canonical RPE-based pathway is well-characterized, the cone-specific retina-based cycle highlights a critical adaptation for vision in bright light. The central role in these pathways is played by 11-cis-retinol as the key intermediate that is oxidized to the functional chromophore, 11-cis-retinal. In contrast, a direct role for 11-cis-retinoic acid in these regeneration pathways is not supported by current evidence.

Future research is needed to fully identify the enzymes of the cone visual cycle, particularly the Müller cell isomerase and the cone-specific 11-cis-retinol dehydrogenase. A deeper understanding of the regulatory mechanisms that control the flux of retinoids between these parallel pathways could provide novel therapeutic targets for retinal diseases characterized by dysfunctional retinoid metabolism, such as certain forms of Leber congenital amaurosis (LCA), retinitis pigmentosa, and age-related macular degeneration. Pharmacological modulation of the visual cycle is a promising strategy for reducing the accumulation of toxic byproducts and preserving photoreceptor health.

References

- 1. Retinoid metabolism in cultured human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake, processing and release of retinoids by cultured human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Functions of Chromophore Regeneration in the Classical Visual Cycle: Implications for Retinal Disease Pathogenesis and Therapy | MDPI [mdpi.com]

- 7. Interaction of 11-cis-retinol dehydrogenase with the chromophore of retinal g protein-coupled receptor opsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Deuterated 11-cis-Retinoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of deuterated 11-cis-retinoic acid, a critical tool for advanced research in vision, cellular differentiation, and drug development. The incorporation of deuterium (B1214612) isotopes into the 11-cis-retinoic acid structure offers a powerful method for metabolic tracing, pharmacokinetic studies, and mechanistic investigations of its signaling pathways. This document outlines a viable synthetic pathway, detailed purification protocols, and the relevant biological context.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of retinoids. It is important to note that yields for deuterated compounds may vary and are often comparable to or slightly lower than their non-deuterated counterparts, depending on the specific deuteration strategy and reaction conditions.

Table 1: Typical Reaction Yields for Key Synthetic Steps

| Step | Reaction | Reagents/Catalysts | Typical Yield (%) | Reference |

| 1 | Deuteration of β-ionone (at C9) | NaOD, D₂O | >95% (deuterium incorporation) | [1] |

| 2 | Wittig-Horner Reaction (Side Chain Elongation) | Phosphonate ylide, base (e.g., NaH) | 60-80% | [2][3] |

| 3 | Semi-hydrogenation of 11-yne precursor | Activated Zinc (Cu/Ag activated) | >90% (with high Z:E selectivity) | [4] |

| 4 | Oxidation of 11-cis-retinol (B117599) to 11-cis-retinal (B22103) | MnO₂ or TPAP/NMO | 45-90% | [1][5] |

| 5 | Oxidation of 11-cis-retinal to 11-cis-retinoic acid | MnO₂, NaCN, acetic acid | 70-85% | [5] |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Retinoid Isomer Separation

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Silica gel (250 x 4.6 mm, 5 µm) | Reverse-phase C18 (150 x 4.6 mm, 5 µm) | [6][7] |

| Mobile Phase | n-Hexane:2-propanol:acetic acid (1000:4.3:0.675) | 85% Methanol:15% 0.01 M Sodium Acetate buffer (pH 5.2) | [7][8] |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | [7][8] |

| Detection | UV at 350 nm | UV at 343 nm | [6][8] |

Table 3: Spectroscopic Data for Retinoid Characterization

| Technique | Key Features for Deuterated 11-cis-Retinoic Acid | Reference |

| ¹H NMR | Absence or reduced intensity of proton signals at deuterated positions. Chemical shifts for remaining protons are consistent with the 11-cis-retinoic acid structure. | [1][9] |

| Mass Spectrometry (MS) | Increased molecular ion peak corresponding to the number of incorporated deuterium atoms. Fragmentation patterns can confirm the location of deuterium. | [10][11] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of deuterated 11-cis-retinoic acid. The synthesis is presented as a multi-step process starting from a deuterated precursor.

Synthesis of Deuterated β-Ionone

The introduction of deuterium can be achieved early in the synthesis to ensure its presence in the final molecule. One common starting material for retinoid synthesis is β-ionone. Deuteration at the C9 methyl groups can be accomplished through base-catalyzed hydrogen-deuterium exchange.

-

Protocol:

-

Dissolve β-ionone in a suitable solvent such as methanol-d4 (B120146) (CD₃OD).

-

Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the deuterium incorporation by ¹H NMR.

-

Upon completion, neutralize the reaction with DCl in D₂O.

-

Extract the deuterated β-ionone with a non-polar organic solvent (e.g., hexane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield deuterated β-ionone.

-

Synthesis of Deuterated 11-yne-retinoid Precursor

A common strategy for constructing the retinoid backbone is through a Wittig or Wittig-Horner reaction to extend the side chain of the deuterated β-ionone. To introduce the 11-cis double bond later, an 11-yne precursor is synthesized.

-

Protocol (via Wittig-Horner Reaction):

-

Prepare the appropriate C₅-phosphonate reagent.

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add the C₅-phosphonate reagent dropwise to the NaH suspension at 0 °C and stir for 1 hour to form the ylide.

-

Add a solution of deuterated β-ionone in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting intermediate can then be further elaborated to the 11-yne-retinol through established multi-step procedures.

-

Semi-hydrogenation to form Deuterated 11-cis-retinol

The key step to introduce the 11-cis double bond is the stereoselective semi-hydrogenation of the 11-yne precursor.[4]

-

Protocol:

-

Prepare activated zinc by treating zinc dust with aqueous solutions of copper sulfate and silver nitrate.

-

In a flask protected from light, dissolve the deuterated 11-yne-retinol precursor in a suitable solvent mixture (e.g., methanol/water).

-

Add the activated zinc to the solution.

-

Stir the reaction at room temperature, monitoring the progress by TLC or HPLC. The reaction is typically complete within a few hours.

-

Filter the reaction mixture to remove the zinc catalyst.

-

Extract the deuterated 11-cis-retinol with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the crude product.

-

Oxidation to Deuterated 11-cis-Retinoic Acid

The final step is the oxidation of the deuterated 11-cis-retinol to the corresponding aldehyde and then to the carboxylic acid.

-

Protocol (Two-step oxidation):

-

Oxidation to Retinal: Dissolve the deuterated 11-cis-retinol in a suitable solvent like dichloromethane. Add activated manganese dioxide (MnO₂) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter off the MnO₂ and concentrate the solution to obtain deuterated 11-cis-retinal.[1]

-

Oxidation to Retinoic Acid: Dissolve the deuterated 11-cis-retinal in a solvent mixture such as tert-butanol (B103910) and water. Add sodium cyanide (NaCN), acetic acid, and manganese dioxide (MnO₂). Stir the mixture vigorously at room temperature, protected from light. Monitor the reaction by HPLC. Upon completion, quench the reaction and extract the deuterated 11-cis-retinoic acid with an organic solvent.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Due to the presence of various isomers, HPLC is essential for the purification of 11-cis-retinoic acid.

-

Protocol:

-

Dissolve the crude deuterated 11-cis-retinoic acid in the HPLC mobile phase.

-

Inject the sample onto a suitable column (see Table 2 for examples).

-

Elute the isomers using the specified mobile phase and flow rate.

-

Monitor the elution profile using a UV detector at the appropriate wavelength (e.g., 350 nm).

-

Collect the fraction corresponding to the 11-cis-retinoic acid peak.

-

Evaporate the solvent from the collected fraction under reduced pressure, ensuring minimal exposure to light and heat.

-

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for deuterated 11-cis-retinoic acid, starting from deuterated β-ionone.

Caption: Synthetic pathway for deuterated 11-cis-retinoic acid.

Retinoic Acid Signaling Pathway

This diagram outlines the genomic signaling pathway of retinoic acid.

References

- 1. repository.fit.edu [repository.fit.edu]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. columbia.edu [columbia.edu]

- 5. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sav.sk [sav.sk]

- 8. jfda-online.com [jfda-online.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852) [hmdb.ca]

- 10. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Biosynthesis pathway of 11-cis-retinoic acid from retinol.

An In-Depth Technical Guide to the Biosynthesis of 11-cis-Retinoic Acid from Retinol (B82714)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of 11-cis-retinoic acid from retinol precursors. The synthesis of retinoids is a critical area of study, with implications ranging from vision to systemic developmental processes. This document details the multi-enzyme pathway, presents key quantitative data for the enzymes involved, provides detailed experimental protocols for activity assessment, and visualizes the core processes for enhanced clarity. The information is curated for professionals engaged in biochemical research and therapeutic development.

Core Biosynthetic Pathway

The biosynthesis of 11-cis-retinoic acid is a specialized, multi-step enzymatic process primarily associated with the visual cycle in the retinal pigment epithelium (RPE) of the eye. The pathway begins not with free retinol, but with an esterified form, and proceeds through isomerization followed by two sequential oxidation steps.

Step 1: Isomerization of All-trans-Retinyl Ester to 11-cis-Retinol (B117599)

The canonical pathway for generating 11-cis-retinoids begins with all-trans-retinyl esters, which serve as the storage form of Vitamin A in the RPE. The key, rate-limiting step is the conversion of these esters into 11-cis-retinol.

-

Enzyme: RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein)[1]

-

Substrate: All-trans-retinyl ester (e.g., all-trans-retinyl palmitate)

-

Product: 11-cis-retinol

-

Mechanism: RPE65 is a unique Fe(II)-dependent isomerohydrolase that couples the hydrolysis of the ester bond with the isomerization of the all-trans-polyene chain to the 11-cis configuration[1][2]. Disruption of RPE65 function abolishes the production of 11-cis-retinoids, leading to severe visual impairment[3][4].

Step 2: Oxidation of 11-cis-Retinol to 11-cis-Retinal (B22103)

The newly formed 11-cis-retinol is subsequently oxidized to its corresponding aldehyde, 11-cis-retinal. This reaction is catalyzed by a group of NAD⁺/NADP⁺-dependent dehydrogenases.

-

Primary Enzyme: RDH5 (11-cis-retinol dehydrogenase)[4]

-

Compensatory Enzymes: RDH10, RDH11, and RDH12 also exhibit 11-cis-retinol dehydrogenase activity and can partially compensate for the loss of RDH5 function[4][5].

-

Substrate: 11-cis-retinol

-

Product: 11-cis-retinal

-

Cofactors: Primarily NAD⁺, though some isoforms can utilize NADP⁺[5][6].

Step 3: Oxidation of 11-cis-Retinal to 11-cis-Retinoic Acid

The final, irreversible step in the pathway is the oxidation of 11-cis-retinal to 11-cis-retinoic acid. This reaction is catalyzed by members of the aldehyde dehydrogenase 1A subfamily.

-

Enzymes: ALDH1A1, ALDH1A2, and ALDH1A3 (also known as RALDH1, RALDH2, and RALDH3)[3].

-

Substrate: 11-cis-retinal

-

Product: 11-cis-retinoic acid

-

Cofactor: NAD⁺

-

Note on Specificity: While these enzymes are well-characterized for their high efficiency with all-trans- and 9-cis-retinal (B17824), specific kinetic data for the 11-cis-retinal isomer is not extensively reported[7][8]. However, the ALDH1A subfamily is broadly understood to be responsible for oxidizing various retinal isomers to their corresponding carboxylic acids[3].

Quantitative Enzyme Data

The efficiency of each enzymatic step is critical for regulating the flux of retinoids through the pathway. The following tables summarize available quantitative data for the key dehydrogenase enzymes.

Table 1: Kinetic Parameters of Retinol Dehydrogenases (RDHs) with cis-Retinols

| Enzyme | Substrate | Cofactor | Specific Activity | Km (µM) | Vmax | Reference |

|---|---|---|---|---|---|---|

| Human RDH10 | 11-cis-Retinol | NAD⁺ | 69.44 pmol/mg/min | N/A | N/A | [5][6] |

| Human RDH10 | 11-cis-Retinol | NADP⁺ | 9.66 pmol/mg/min | N/A | N/A | [5][6] |

| Human ADH4 | 11-cis-Retinol | NAD⁺ | N/A | 25 ± 2 | N/A | [2] |

| Mouse ADH4 | 11-cis-Retinol | NAD⁺ | N/A | 14 ± 1 | N/A | [2] |

N/A: Data not available in the cited literature.

Table 2: Kinetic Parameters of Aldehyde Dehydrogenase 1A (ALDH1A) Isoforms with Retinal Isomers

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

|---|---|---|---|---|---|

| Human ALDH1A1 | all-trans-Retinal (B13868) | 2.4 ± 0.3 | 4.0 ± 0.2 | 1.6 ± 0.2 | [8] |

| Human ALDH1A1 | 9-cis-Retinal | 1.1 ± 0.1 | 2.5 ± 0.1 | 2.3 ± 0.2 | [8] |

| Human ALDH1A2 | all-trans-Retinal | 11.0 ± 1.0 | 58.0 ± 3.0 | 5.3 ± 0.6 | [8] |

| Human ALDH1A2 | 9-cis-Retinal | 2.3 ± 0.3 | 2.6 ± 0.1 | 1.1 ± 0.2 | [8] |

| Human ALDH1A3 | all-trans-Retinal | 4.3 ± 0.6 | 32.0 ± 2.0 | 7.5 ± 1.3 | [8] |

| Human ALDH1A3 | 9-cis-Retinal | 12.0 ± 1.0 | 1.1 ± 0.0 | 0.09 ± 0.01 | [8] |

Note: Specific kinetic data for ALDH1A isoforms with 11-cis-retinal as a substrate are not currently available in the peer-reviewed literature. The data for all-trans- and 9-cis-retinal are provided for comparative assessment of enzyme efficiency.

Experimental Protocols

Accurate assessment of enzyme activity is fundamental to studying the retinoid metabolic pathway. Below are detailed protocols for key enzymatic assays.

Protocol: In-Vitro 11-cis-Retinol Dehydrogenase (RDH) Activity Assay

This protocol is adapted from methods used to characterize RDH10 activity and is suitable for measuring the conversion of 11-cis-retinol to 11-cis-retinal from microsomal preparations.[5][6]

Objective: To quantify the enzymatic oxidation of 11-cis-retinol by a specific RDH isoform expressed in a cellular membrane fraction.

Materials:

-

HEK293 or COS-1 cells

-

Expression vector for the RDH of interest (e.g., pcDNA3.1-RDH10)

-

Transfection reagent (e.g., Lipofectamine)

-

Homogenization Buffer: 10 mM Tris-HCl (pH 7.5), 250 mM sucrose, 1 mM DTT, and protease inhibitors

-

RDH Activity Buffer: 100 mM HEPES (pH 7.5), 1% BSA (fatty-acid free)

-

11-cis-retinol stock solution (in ethanol (B145695) or DMF, store under argon at -80°C)

-

Cofactor solutions: 100 mM NAD⁺ and 100 mM NADP⁺ in water

-

HPLC-grade hexane (B92381) and ethyl acetate (B1210297)

-

High-Performance Liquid Chromatography (HPLC) system with a normal-phase silica (B1680970) column and UV detector (325 nm)

Methodology:

-

Cell Culture and Transfection:

-

Culture cells to 80-90% confluency in appropriate media.

-

Transfect cells with the RDH expression vector or an empty vector control according to the manufacturer's protocol.

-

Incubate for 48 hours to allow for protein expression.

-

-

Microsomal Fraction Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in Homogenization Buffer and lyse using a Dounce homogenizer or sonication on ice.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a small volume of Homogenization Buffer.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Enzymatic Reaction:

-

In a microfuge tube, prepare the reaction mixture: 50-100 µg of microsomal protein in RDH Activity Buffer.

-

Add the desired cofactor (NAD⁺ or NADP⁺) to a final concentration of 1 mM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 11-cis-retinol to a final concentration of 2-5 µM. Protect samples from light.

-

Incubate at 37°C for 30 minutes.

-

-

Retinoid Extraction and Analysis:

-

Stop the reaction by adding an equal volume of methanol (B129727).

-

Extract the retinoids by adding two volumes of hexane, vortexing vigorously for 2 minutes, and centrifuging at 5,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer. Repeat the extraction.

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried retinoids in a small, precise volume of HPLC mobile phase (e.g., 100 µL of 10% ethyl acetate in hexane).

-

Inject the sample onto the HPLC system.

-

-

Data Quantification:

-

Identify and quantify the 11-cis-retinal product peak by comparing its retention time and area to a standard curve generated with pure 11-cis-retinal.

-

Calculate the specific activity as pmol of product formed per minute per mg of microsomal protein.

-

Protocol: Cell-Based Retinaldehyde Dehydrogenase (RALDH) Activity Assay

This protocol describes a method to measure the conversion of a retinaldehyde substrate to retinoic acid in intact cells overexpressing an ALDH1A isoform.

Objective: To measure the activity of a specific ALDH1A isoform in a cellular context by quantifying the production of retinoic acid.

Materials:

-

HEK293T cells

-

Expression vector for the ALDH1A isoform of interest (e.g., pCMV-ALDH1A2)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Substrate: 11-cis-retinal or all-trans-retinal stock solution (in ethanol)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

BCA protein assay kit

-

HPLC or LC-MS/MS system for retinoic acid quantification

-

Retinoic acid standards (for the corresponding isomer)

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Transfect cells with the ALDH1A expression vector or an empty vector control.

-

Allow 24-48 hours for protein expression.

-

-

Cell Treatment:

-

Remove the culture medium from the cells.

-

Add fresh medium containing the retinaldehyde substrate (e.g., 1-5 µM final concentration). The final ethanol concentration should be <0.1%. Include a vehicle-only control.

-

Incubate the cells for 4-8 hours at 37°C.

-

-

Sample Collection and Preparation:

-

Place the plate on ice and wash the cells twice with cold PBS.

-

Add 200 µL of cell lysis buffer to each well and scrape the cells.

-

Collect the cell lysates into microfuge tubes.

-

Use a small aliquot of the lysate for protein quantification via BCA assay.

-

-

Retinoid Extraction:

-

To the remaining lysate, add an equal volume of methanol to precipitate proteins.

-

Acidify the sample with a small amount of acetic or formic acid to protonate the retinoic acid.

-

Extract the retinoids twice with two volumes of hexane or ethyl acetate.

-

Vortex and centrifuge to separate phases.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Analysis by HPLC or LC-MS/MS:

-

Reconstitute the dried extract in 100 µL of mobile phase.

-

Inject the sample onto an appropriate system (a reverse-phase C18 column is typically used for retinoic acid).

-

Quantify the amount of retinoic acid produced by comparing the peak area to a standard curve.

-

-

Data Analysis:

-

Normalize the amount of retinoic acid produced to the total protein concentration of the corresponding cell lysate.

-

Express the results as pmol of retinoic acid per mg of protein.

-

Conclusion

The biosynthesis of 11-cis-retinoic acid is a tightly regulated, multi-step enzymatic cascade that is intrinsically linked to the visual cycle. The pathway relies on the sequential action of the isomerohydrolase RPE65, a suite of 11-cis-retinol dehydrogenases (primarily RDH5), and retinaldehyde dehydrogenases of the ALDH1A subfamily. While significant progress has been made in identifying the key enzymes and their roles, further research is required to fully elucidate the specific kinetic properties of the ALDH1A isoforms with 11-cis-retinal. The protocols and data presented herein provide a robust framework for researchers to investigate this pathway, paving the way for a deeper understanding of retinoid biology and the development of novel therapeutics targeting these enzymes.

References

- 1. pnas.org [pnas.org]

- 2. The specificity of alcohol dehydrogenase with cis-retinoids. Activity with 11-cis-retinol and localization in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The 11-cis-retinol dehydrogenase activity of RDH10 and its interaction with visual cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Interaction of 11-cis-Retinoic Acid with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] Their physiological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), which function as ligand-inducible transcription factors.[1][2] Upon ligand binding, these receptors undergo conformational changes, leading to the recruitment of coactivator or corepressor complexes and the subsequent regulation of target gene expression.[1]

While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are the most extensively studied isomers and are established ligands for RARs and/or RXRs, the biological activity of other isomers, such as 11-cis-retinoic acid, at the nuclear receptor level is less understood.[1][3] This technical guide provides an in-depth exploration of the current scientific understanding of the interaction between 11-cis-retinoic acid and nuclear receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data on Receptor Interactions

The interaction of retinoic acid isomers with RAR and RXR subtypes has been quantified in various studies, typically through radioligand binding assays to determine dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).

Key Findings:

-

Retinoid X Receptors (RXRs): Studies have shown a high degree of selectivity for RXRs. Among several stereoisomers of retinoic acid tested, including 7-cis, 9-cis, 11-cis, and 13-cis-retinoic acid, only 9-cis-retinoic acid was found to effectively compete for binding to RXRs.[4] This indicates that 11-cis-retinoic acid does not significantly bind to or activate RXRs.

Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers with Nuclear Receptors

| Ligand | Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

| 9-cis-Retinoic Acid | RXRα | 15.7 | [4] |

| 9-cis-Retinoic Acid | RXRβ | 18.3 | [4] |

| 9-cis-Retinoic Acid | RXRγ | 14.1 | [4] |

| all-trans-Retinoic Acid | RARs | 0.2 - 0.4 | [3] |

| 9-cis-Retinoic Acid | RARs | 0.2 - 0.8 | [3] |

| 11-cis-Retinoic Acid | RXRs | No significant binding | [4] |

| 11-cis-Retinoic Acid | RARs | Data not available |

Table 2: Transcriptional Activation (EC50) of RARs by Retinoic Acid Isomers

| Ligand | RAR Isotype | EC50 (nM) | Reference |

| 9-cis-Retinoic Acid | RARα | 13 | [5] |

| all-trans-Retinoic Acid | RARα | 169 | [5] |

| 13-cis-Retinoic Acid | RARα | 124 | [5] |

| 9-cis-Retinoic Acid | RARβ | 173 | [5] |

| all-trans-Retinoic Acid | RARβ | 9 | [5] |

| 13-cis-Retinoic Acid | RARβ | 47 | [5] |

| 9-cis-Retinoic Acid | RARγ | 58 | [5] |

| all-trans-Retinoic Acid | RARγ | 2 | [5] |

| 13-cis-Retinoic Acid | RARγ | 36 | [5] |

| 11-cis-Retinoic Acid | RARα, β, γ | Data not available |

Signaling Pathways

The canonical signaling pathway for retinoic acids involves their entry into the cell, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. Inside the nucleus, retinoic acid binds to RAR/RXR heterodimers, which are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. Ligand binding induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription.[1]

Given the evidence that 11-cis-retinoic acid does not significantly bind to RXRs, it is unlikely to activate the canonical RAR/RXR heterodimer pathway. Its potential interaction with RARs, though not quantitatively defined, would be the primary determinant of any direct nuclear signaling.

References

- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transactivation properties of retinoic acid and retinoid X receptors in mammalian cells and yeast. Correlation with hormone binding and effects of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional activation of a model reporter system by retinoids and retinoic acid receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 11-cis-Retinoic Acid in Photoreceptor Cell Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long-term viability and function of photoreceptor cells, the primary light-sensing neurons of the retina, are critically dependent on a continuous supply of retinoids. While the role of 11-cis-retinal (B22103) as the chromophore of visual pigments is well-established, emerging evidence highlights a significant, distinct function for its oxidized metabolite, 11-cis-retinoic acid, in photoreceptor maintenance and survival. This technical guide provides an in-depth exploration of the core functions of 11-cis-retinoic acid, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target photoreceptor health and disease.

Introduction: Beyond the Chromophore - A Survival Signal

The canonical visual cycle meticulously regenerates 11-cis-retinal to ensure continuous phototransduction.[1][2] However, the maintenance of photoreceptor integrity, particularly of cone photoreceptors, requires more than just a supply of chromophore.[3] A growing body of research indicates that retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in photoreceptor development and survival.[4][5][6] While much of the focus has been on all-trans-retinoic acid, the specific functions of the 11-cis isomer in mature photoreceptors are now coming to light, revealing a dedicated signaling pathway essential for their long-term health.

The Signaling Pathway of 11-cis-Retinoic Acid in Photoreceptor Maintenance

The canonical retinoic acid signaling pathway involves the synthesis of RA from retinal, its binding to nuclear receptors, and the subsequent regulation of target gene expression.[5][7] In the context of photoreceptor maintenance, this pathway is activated to promote cell survival, particularly in cone photoreceptors.

Müller glia in the peripheral retina are a key source of RA, which acts in a paracrine manner on neighboring photoreceptor cells.[5] The synthesis of RA is catalyzed by aldehyde dehydrogenases (ALDHs), such as ALDH1A1.[5] Once synthesized, RA diffuses to the photoreceptor cell and enters the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][8] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5] This signaling cascade ultimately leads to the expression of pro-survival factors and the suppression of apoptotic pathways, thus contributing to the maintenance of the photoreceptor cell.

Quantitative Data on Retinoid Levels and Gene Expression

The precise quantification of retinoids in the retina is crucial for understanding their physiological roles. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[3][9]

| Retinoid | Typical Concentration Range in Retina (pmol/eye) | Method of Quantification | Reference |

| all-trans-Retinol | 50 - 200 | HPLC-UV/MS | [3] |

| 11-cis-Retinal | 10 - 50 | HPLC-UV | [10] |

| all-trans-Retinoic Acid | 0.1 - 1.0 | LC-MS/MS | [11] |

| 11-cis-Retinoic Acid | Levels are generally low and often below the limit of detection with standard methods, highlighting the need for highly sensitive analytical techniques. | LC-MS/MS | [3] |

Retinoic acid signaling leads to changes in the expression of numerous genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes.

| Gene Target | Fold Change upon RA Treatment | Cell Type/Model | Method of Quantification | Reference |

| Rarb (RAR beta) | Upregulated | Mouse Embryonic Trunk | RNA-seq, ChIP-seq | [12] |

| Crabp2 (CRABP2) | Upregulated | Mouse Embryonic Trunk | RNA-seq, ChIP-seq | [12] |

| Hoxa1 | Upregulated | Mouse Embryonic Trunk | RNA-seq, ChIP-seq | [12] |

| Rod Opsin | Increased | Zebrafish Retina | In situ hybridization | [10] |

| Red Cone Opsin | Increased | Zebrafish Retina | In situ hybridization | [10] |

| Blue Cone Opsin | Decreased | Zebrafish Retina | In situ hybridization | [10] |

| UV Cone Opsin | Decreased | Zebrafish Retina | In situ hybridization | [10] |

Key Experimental Protocols

Elucidating the function of 11-cis-retinoic acid in photoreceptor maintenance has relied on a variety of sophisticated experimental techniques.

Quantification of Retinoids by HPLC-MS/MS

This protocol outlines the general steps for the analysis of retinoids in retinal tissue.[3][13]

Methodology:

-

Tissue Homogenization: Dissected retinas are homogenized in a suitable buffer, often containing antioxidants to prevent retinoid degradation.

-

Lipid Extraction: Lipids, including retinoids, are extracted from the homogenate using a solvent system such as chloroform/methanol.

-

Solvent Evaporation: The organic phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen.

-

Reconstitution: The dried lipid extract is reconstituted in the mobile phase used for HPLC.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a normal-phase column to separate the different retinoid isomers.[14]

-

MS/MS Detection: The eluting compounds are ionized (e.g., by atmospheric pressure chemical ionization) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.[3][9]

-

Data Analysis: The concentration of each retinoid is determined by comparing its peak area to that of a known amount of an internal standard.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of transcription factors, such as RARs.[1][15]

Methodology:

-

Crosslinking: Proteins are crosslinked to DNA in intact retinal tissue or cells using a reagent like formaldehyde.

-

Cell Lysis and Chromatin Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to the RAR protein is used to immunoprecipitate the RAR-DNA complexes.

-

Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.

-

Library Preparation: The purified DNA fragments are prepared for high-throughput sequencing.

-

Sequencing: The DNA library is sequenced to generate millions of short reads.

-

Data Analysis: The sequencing reads are mapped to the genome, and regions of enrichment (peaks) are identified, indicating the binding sites of the RAR. Motif analysis can then be used to identify RAREs within these peaks.[12]

In Vitro Culture of Photoreceptor Cells

Primary retinal cell cultures are a valuable tool for studying the direct effects of 11-cis-retinoic acid on photoreceptor survival and differentiation.[2][4]

Methodology:

-

Retinal Dissociation: Retinas from embryonic or neonatal animals are dissociated into single cells using enzymatic digestion (e.g., with trypsin).

-

Cell Plating: The dissociated cells are plated onto a suitable substrate (e.g., poly-D-lysine and laminin-coated coverslips) in a defined culture medium.

-

Treatment: The cultured cells are treated with different concentrations of 11-cis-retinoic acid or other retinoids.

-

Analysis: After a defined period, the cells are fixed and analyzed by immunocytochemistry using photoreceptor-specific markers (e.g., antibodies against opsins) to assess cell survival and differentiation. Cell numbers can be quantified by microscopy.

Future Directions and Therapeutic Implications

The elucidation of the specific role of 11-cis-retinoic acid in photoreceptor maintenance opens up new avenues for therapeutic intervention in retinal degenerative diseases. A deeper understanding of its unique signaling pathway, distinct from that of all-trans-retinoic acid, is paramount. Future research should focus on:

-

Developing highly sensitive methods to accurately quantify endogenous levels of 11-cis-retinoic acid in photoreceptors.

-

Identifying the specific gene targets of 11-cis-retinoic acid signaling in mature photoreceptors.

-

Investigating the therapeutic potential of 11-cis-retinoic acid or its synthetic analogs in animal models of retinal degeneration.

By unraveling the complexities of 11-cis-retinoic acid signaling, we can pave the way for novel therapeutic strategies aimed at preserving vision in patients with debilitating retinal diseases.

References

- 1. Towards a Better Vision of Retinoic Acid Signaling during Eye Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Retinoid quantification by HPLC/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid promotes differentiation of photoreceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid signaling mediates peripheral cone photoreceptor survival in a mouse model of retina degeneration | eLife [elifesciences.org]

- 6. The Action of 11-cis-Retinol on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Retinoic Acid Receptors Recognize the Mouse Genome through Binding Elements with Diverse Spacing and Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Retinoic Acid Synthesis in the Developing Chick Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of genes required for body axis and limb formation by global identification of retinoic acid–regulated epigenetic marks | PLOS Biology [journals.plos.org]

- 13. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 14. sav.sk [sav.sk]

- 15. Chromatin Immunoprecipitation Assay in Mouse Retinal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 11-cis-Retinoic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-cis-retinoic acid, an isomer of the potent signaling molecule all-trans-retinoic acid, plays a crucial role in biological systems, particularly in the visual cycle. While the metabolic fate of all-trans-retinoic acid is well-documented, the in vivo transformation of the 11-cis isomer is less directly characterized. This technical guide synthesizes the current understanding of the metabolic fate of 11-cis-retinoic acid, drawing upon evidence from related retinoid metabolism. The central hypothesis, supported by studies on other cis-retinoids, is that 11-cis-retinoic acid primarily undergoes isomerization to all-trans-retinoic acid before entering the well-established catabolic pathways. This guide provides a comprehensive overview of the likely metabolic pathways, quantitative data from related compounds, detailed experimental protocols for future in vivo studies, and visual representations of the key processes.

Core Concept: Isomerization as the Gateway to Metabolism

Direct experimental data on the in vivo metabolism of exogenously administered 11-cis-retinoic acid is limited. However, extensive research on other cis-isomers of retinoids, such as 11-cis-retinol (B117599) and 13-cis-retinoic acid, provides a strong foundation for predicting its metabolic fate. Studies have demonstrated that 13-cis-retinoic acid is isomerized to all-trans-retinoic acid in vivo, and this all-trans isomer is then the primary substrate for further metabolism[1][2]. Similarly, a reverse isomerization of 11-cis-retinol to all-trans-retinol has been observed in vivo[3]. This precedent strongly suggests that 11-cis-retinoic acid is also likely to be isomerized to its all-trans counterpart before significant catabolism occurs.

Therefore, the metabolic journey of 11-cis-retinoic acid can be conceptualized in two major phases:

-

Isomerization: The conversion of 11-cis-retinoic acid to all-trans-retinoic acid.

-

Catabolism of all-trans-Retinoic Acid: The subsequent metabolic processing of the resulting all-trans-retinoic acid through well-defined oxidative and conjugative pathways.

Quantitative Data on Retinoid Metabolism

The following tables summarize quantitative data on the metabolism of all-trans-retinoic acid, which is the presumed downstream fate of 11-cis-retinoic acid. These values provide a reference for the expected metabolic products and their relative abundance.

Table 1: Major Metabolites of All-trans-Retinoic Acid Identified In Vivo

| Metabolite | Tissues/Fluids Detected | Key Enzymes Involved | Reference |

| 4-hydroxy-retinoic acid | Liver, small intestine, serum | CYP26A1, CYP26B1, CYP26C1 | [4] |

| 4-oxo-retinoic acid | Liver, small intestine, serum | Retinol Dehydrogenases (RDHs) | [4] |

| Retinoyl-β-glucuronide | Serum, small intestine, liver | UDP-glucuronosyltransferases (UGTs) | [4] |

| 5,6-epoxy-retinoic acid | Stomach | Cytochrome P450 enzymes | [4] |

Table 2: Pharmacokinetic Parameters of Retinoic Acid Isomers (from various studies)

| Compound | Administration Route | Species | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t1/2) | Reference |

| all-trans-Retinoic Acid | Oral | Rat | 183 - 267 ng/mL | ~1.5 hours | ~1.5 - 2 hours | [5] |

| 13-cis-Retinoic Acid | Oral | Rat | 563 - 1640 ng/mL | 1.5 - 2 hours | ~1.5 hours | [5] |

| 9-cis-Retinoic Acid | i.v. bolus | Rhesus Monkey | Dose-dependent | - | ~31 minutes | [5] |

Signaling Pathways and Metabolic Workflows

To visually represent the complex processes involved in retinoid metabolism, the following diagrams have been generated using the DOT language.

Signaling Pathway of All-trans-Retinoic Acid

Proposed Metabolic Fate of 11-cis-Retinoic Acid

References

- 1. 13-cis-retinoic acid metabolism in vivo. The major tissue metabolites in the rat have the all-trans configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism in vivo of all-trans-[11-3H]retinoic acid after an oral dose in rats. Characterization of retinoyl beta-glucuronide in the blood and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 11-cis-Retinoic Acid in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

INTRODUCTION:

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule involved in various biological processes, including embryonic development, cell differentiation, and vision.[1][2] The different isomers of retinoic acid, such as all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 11-cis-retinoic acid, exhibit distinct biological activities.[2] Accurate quantification of these isomers is crucial for understanding their physiological and pathological roles. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 11-cis-retinoic acid in biological samples, utilizing 11-cis-Retinoic Acid-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[3]

EXPERIMENTAL PROTOCOL

This protocol is intended for the quantification of 11-cis-retinoic acid in serum or plasma samples. All procedures involving retinoids should be performed under low-light conditions to prevent photoisomerization.[4]

1. Materials and Reagents:

-

11-cis-Retinoic Acid (analytical standard)

-

This compound (internal standard)[3]

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile (B52724)

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE)

-

Human serum or plasma (blank matrix)

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 11-cis-retinoic acid and this compound in methanol. Store at -80°C.

-

Working Standard Solutions: Serially dilute the 11-cis-retinoic acid stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma/serum samples on ice.

-

To a 200 µL aliquot of plasma/serum in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[5][6]

-

Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[5][7]

-

Add 1.2 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[5][7]

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[5][7]

-

Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.[5][7]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm) is suitable for separation.[7]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient Elution: A gradient program should be optimized to ensure separation of 11-cis-retinoic acid from other isomers and matrix components. A representative gradient is as follows:

-

0-1 min: 30% B

-

1-5 min: Gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1 min: Return to 30% B

-

10 min: End of run

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

The MRM transitions should be optimized for the specific instrument used. Based on data for similar retinoic acid isomers, the following transitions are proposed:

-

11-cis-Retinoic Acid: m/z 299.2 → 255.1 (Quantifier), with a secondary transition for confirmation if needed.[1]

-

This compound: m/z 304.2 → 259.1 (or a fragment corresponding to the deuterated portion).

-

-

-

Source Parameters:

DATA PRESENTATION

The quantitative data for the LC-MS/MS method should be summarized for clarity and easy interpretation. The following table provides an example of expected performance characteristics for the assay.

| Parameter | 11-cis-Retinoic Acid |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Monitored and compensated by IS |

| Internal Standard | This compound |

VISUALIZATIONS

Experimental Workflow Diagram:

Caption: Workflow for 11-cis-retinoic acid quantification.

Signaling Pathway Context (Simplified Retinoid Signaling):

Caption: Simplified retinoid signaling pathway.

References

- 1. sciex.com [sciex.com]

- 2. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Retinoid Analysis in Retina Tissue using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of physiological processes, most notably vision. The intricate network of retinoid metabolism and signaling within the retina, known as the retinoid visual cycle, is critical for phototransduction and maintaining retinal health. Dysregulation of this cycle is implicated in various retinal diseases. Accurate quantification of retinoid isomers in retinal tissue is therefore paramount for both basic research and the development of novel therapeutic agents.

These application notes provide a detailed protocol for the sample preparation of retina tissue for the analysis of retinoids using a deuterated internal standard, followed by quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.

Data Presentation: Quantitative Retinoid Levels in Retina

The following tables summarize the concentrations of various retinoids in retinal tissue from different species under specified conditions, providing a valuable reference for researchers.

Table 1: Retinoid Concentrations in Mouse Retina

| Retinoid | Strain | Condition | Concentration (pmol/g or pmol/eye) | Reference |

| all-trans-Retinoic Acid (atRA) | C57BL/6 | - | 7 - 9.6 pmol/g | [1] |

| 13-cis-Retinoic Acid | C57BL/6 | - | 2.9 - 4.2 pmol/g | [1] |

| 11-cis-Retinal | Wild-type | Dark-adapted | ~0.58 ± 0.05 nmol/eye | |

| all-trans-Retinyl Esters | 13-lined ground squirrel | Dark-adapted | 0.21 nmol/mg protein | |

| 11-cis-Retinyl Esters | 13-lined ground squirrel | Dark-adapted | 0.25 nmol/mg protein | |

| 11-cis-Retinyl Esters | 13-lined ground squirrel | Light-adapted (16h) | 0.59 nmol/mg protein | |

| all-trans-Retinyl Esters | 13-lined ground squirrel | Light-adapted (16h) | 0.64 nmol/mg protein |

Table 2: Retinoid Concentrations in Other Species

| Retinoid | Species | Condition | Concentration (mol/mol IRBP) | Reference |

| 11-cis-Retinal | Frog | Dark-adapted | Sums to ~1 mol/mol IRBP with 11-cis-retinol | [2] |

| 11-cis-Retinol | Frog | Dark-adapted | Sums to ~1 mol/mol IRBP with 11-cis-retinal | [2] |

| all-trans-Retinol | Frog | Light-adapted (peak) | 0.2 mol/mol IRBP | [2] |

Experimental Protocols

Important Considerations Before Starting:

-

Light Sensitivity: Retinoids are highly sensitive to light and can undergo isomerization. All procedures must be performed under dim red light or in the dark. Use amber-colored vials and cover any clear glassware with aluminum foil.

-

Oxidation Sensitivity: Retinoids are also susceptible to oxidation. It is recommended to work quickly and, where possible, under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Perform all steps on ice or at 4°C to minimize degradation.

Protocol 1: Retina Tissue Sample Preparation for Retinoid Analysis

This protocol outlines the steps for the extraction of retinoids from retina tissue for subsequent LC-MS/MS analysis.

Materials:

-

Dissecting microscope

-

Fine-tipped forceps and scissors

-

Glass-Teflon homogenizer

-

Ice-cold Phosphate Buffered Saline (PBS), pH 7.4

-

Deuterated internal standard solution (e.g., all-trans-retinoic acid-d5) of known concentration in ethanol

-

Extraction Solvent 1: Acetonitrile (B52724) (ACN)

-

Extraction Solvent 2: Hexane (B92381)

-

4 M Hydrochloric Acid (HCl)

-

Centrifuge capable of reaching 1,000 x g at 4°C

-

Nitrogen evaporator

-

Reconstitution Solvent: 60:40 Acetonitrile:Water

Procedure:

-

Tissue Dissection:

-

Euthanize the animal according to approved institutional protocols.

-

Immediately enucleate the eyes and place them in ice-cold PBS.

-

Under a dissecting microscope, carefully dissect the retina from the eyecup.

-

Quickly weigh the isolated retina and immediately proceed to homogenization or snap-freeze in liquid nitrogen for storage at -80°C. All steps should be performed under dim red light.

-

-

Homogenization:

-

Place the fresh or thawed retina in a pre-chilled glass-Teflon homogenizer on ice.

-

Add a defined volume of ice-cold PBS (e.g., 200 µL).

-

Homogenize the tissue until a uniform consistency is achieved.

-

-

Addition of Internal Standard:

-

To the homogenate, add a known amount of the deuterated internal standard solution (e.g., 10 µL of 1 µM all-trans-retinoic acid-d5). The amount should be optimized based on the expected concentration of the endogenous retinoids.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of acetonitrile and 60 µL of 4 M HCl to the homogenate containing the internal standard.

-

Vortex the sample vigorously for 1 minute to precipitate proteins and release retinoids.

-

Add 5 mL of hexane to the tube.

-

Vortex again for 2 minutes to extract the retinoids into the organic phase.

-

Centrifuge the sample at 1,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully transfer the upper organic (hexane) layer to a clean amber glass tube.

-

Repeat the hexane extraction (steps 4.3-4.6) on the remaining aqueous layer and pool the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume of reconstitution solvent (e.g., 50 µL of 60:40 acetonitrile:water).

-

Vortex briefly to ensure the retinoids are fully dissolved.

-

Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of Retinoids

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the different retinoid isomers (e.g., start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion mode for most retinoids.

-

Multiple Reaction Monitoring (MRM): Set up MRM transitions for each target retinoid and the deuterated internal standard. The precursor ion will be the [M+H]+ of the retinoid, and the product ion will be a characteristic fragment.

-

Example for all-trans-Retinoic Acid: m/z 301.2 -> 121.1

-

Example for all-trans-Retinoic Acid-d5: m/z 306.2 -> 124.1

-

-

Optimization: Optimize ion source parameters (e.g., gas flows, temperature) and collision energies for each MRM transition to achieve maximum sensitivity.

Data Analysis:

-

Generate a calibration curve using known concentrations of authentic retinoid standards spiked with the deuterated internal standard.

-

Quantify the endogenous retinoids in the retina samples by comparing the peak area ratio of the analyte to the deuterated internal standard against the calibration curve.

Visualizations

Retinoid Visual Cycle Signaling Pathway

Caption: The Retinoid Visual Cycle.

Experimental Workflow for Retinoid Analysis

Caption: Experimental Workflow.

References

Application Notes and Protocols for Serum Retinoid Profiling Using 11-cis-Retinoic Acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous biological processes, including embryonic development, cell differentiation and proliferation, and immune function.[1][2] The biological activity of retinoids is primarily mediated by retinoic acid (RA), which exists in various isomeric forms, including all-trans-retinoic acid (atRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA).[3][4] Given their profound physiological effects, there is significant interest in accurately quantifying retinoid levels in biological matrices, such as serum, for both clinical research and drug development.[2][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and specific quantification of retinoids.[6][7] The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[8] This document provides a detailed protocol for the quantitative profiling of retinoids in human serum using 11-cis-Retinoic Acid-d5 as an internal standard.

Retinoid Signaling Pathway

Retinoic acid exerts its biological effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9][10] This binding initiates a cascade of events leading to the regulation of target gene transcription.[10] The pathway begins with the uptake of retinol (B82714) (vitamin A) from circulation into the cell, followed by its conversion to retinoic acid.

Figure 1: Simplified diagram of the retinoid signaling pathway.

Experimental Protocol: Serum Retinoid Profiling by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of multiple retinoid isomers in human serum.

Materials and Reagents

-

Standards: All-trans-retinoic acid (atRA), 9-cis-retinoic acid (9-cis-RA), 13-cis-retinoic acid (13-cis-RA), this compound (Internal Standard, IS).

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Methyl-tert-butyl ether (MTBE), Hexane, Formic Acid (all LC-MS grade).

-

Human Serum: Pooled or individual donor samples.

-

Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer, refrigerated centrifuge, nitrogen evaporator.

Standard and Internal Standard Preparation

Prepare stock solutions of each retinoid and the internal standard in methanol at a concentration of 1 mg/mL. From these, create working solutions for calibration curves and quality controls by serial dilution. This compound is used as an internal standard for the quantification of retinoic acid isomers.[8]

Sample Preparation

The following is a liquid-liquid extraction (LLE) protocol adapted from established methods.[11]

-

Thaw serum samples on ice.

-

To 200 µL of serum in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

-

Add 1.2 mL of methyl-tert-butyl ether, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: Thermo Scientific™ Vanquish™ HPLC system or equivalent.[11]

-

Column: Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm.[11]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the retinoid isomers.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer or equivalent.[11]

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes may be optimized.

-

Scan Type: Selected Reaction Monitoring (SRM).

Data Analysis

Quantification is performed by constructing a calibration curve for each analyte based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

Figure 2: Workflow for serum retinoid analysis.

Quantitative Data Summary

The following table summarizes representative concentrations of various retinoic acid isomers and metabolites found in the serum of healthy men in both fed and fasted states, as determined by a sensitive UHPLC-MS/MS method.[3] While the original study may have used different internal standards, this data provides a valuable reference for expected physiological ranges.

| Retinoid | Concentration in Fed State (nM) | Concentration in Fasted State (nM) |

| all-trans-Retinoic Acid (atRA) | 3.1 ± 0.2 | 3.0 ± 0.1 |

| 9-cis-Retinoic Acid | 0.1 ± 0.02 | 0.09 ± 0.01 |

| 13-cis-Retinoic Acid | 5.3 ± 1.3 | 3.9 ± 0.2 |

| 9,13-dicis-Retinoic Acid | 0.4 ± 0.4 | 0.3 ± 0.1 |

| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 | 11.9 ± 1.6 |

| 11-cis-Retinoic Acid | Not Detected | Not Detected |

| 4-hydroxy-Retinoic Acid | Not Detected | Not Detected |

| Data presented as mean ± SEM from a study with 20 healthy male subjects.[3] |

Conclusion

The protocol described provides a robust and sensitive method for the quantitative profiling of retinoids in human serum. The use of this compound as an internal standard ensures high accuracy and precision, making this methodology well-suited for applications in clinical research and drug development where reliable measurement of retinoid levels is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyeducation.org [pharmacologyeducation.org]

- 5. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Note: A Robust and Sensitive LC-MS/MS Assay for the Quantification of 11-cis-Retinoic Acid in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide range of biological processes, including embryonic development, cell differentiation, and immune function.[1] RA exists in several isomers, with all-trans-RA (atRA) being the most studied. However, other isomers, such as 11-cis-retinoic acid, also play significant biological roles. The visual cycle, crucial for sight, relies on the isomerization of retinoids, including 11-cis-retinal.[2][3][4] Accurate quantification of specific isomers like 11-cis-RA in a cellular context is essential for understanding their unique contributions to signaling pathways and for the development of targeted therapeutics.

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 11-cis-retinoic acid in cultured cells. The protocol provides a comprehensive workflow, from cell culture and sample extraction to chromatographic separation and mass spectrometric detection.

Signaling Pathway of 11-cis-Retinoic Acid

Retinoic acid isomers exert their effects by binding to nuclear receptors.[5][6] Upon entering a cell, 11-cis-RA is chaperoned by cellular retinoic acid-binding proteins (CRABPs). This complex can then translocate to the nucleus, where the 11-cis-RA ligand binds to the Retinoic Acid Receptor (RAR), which is heterodimerized with the Retinoid X Receptor (RXR). This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[1]

Experimental Protocols

Important Considerations: Retinoids are highly sensitive to light, heat, and oxidation. All procedures involving retinoids, from standard preparation to sample extraction, must be performed under yellow or red light, and samples should be kept on ice or at -80°C to prevent degradation and isomerization.[7]

1. Materials and Reagents

-

Cell Lines: Any relevant cell line (e.g., MCF-7, 293T).[8]

-